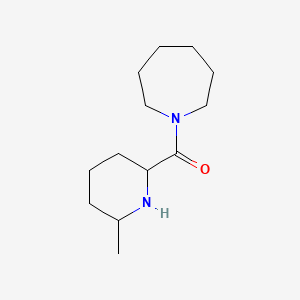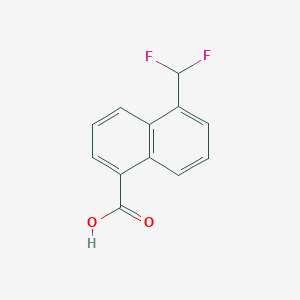
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 8th position, a fluorine atom at the 6th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives, including this compound, can be achieved through classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods involve the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to the electron-withdrawing nature of the fluorine.
Cyclization Reactions: The quinoline ring system can participate in cyclization reactions, forming various fused ring systems.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki and Heck reactions, to form complex molecular architectures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) under reflux conditions.
Cross-Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Cyclization: Formation of polycyclic compounds with enhanced stability.
Cross-Coupling: Formation of biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid
- 6-Fluoro-2-methylquinoline
- 8-Aminoquinoline
Comparison:
- Structural Differences: The position of the amino, fluorine, and methyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-6-2-3-9(11(15)16)14-10(6)8(13)4-7(5)12/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
KBAPIHJLSDYCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


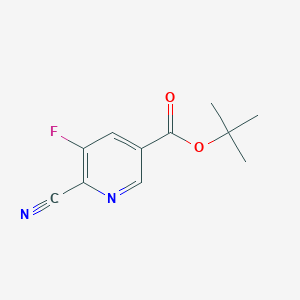


![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)

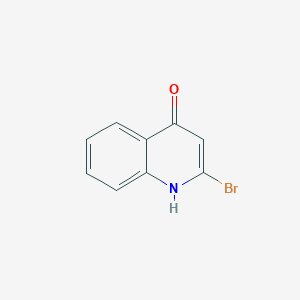


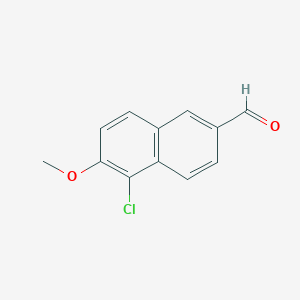
![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
